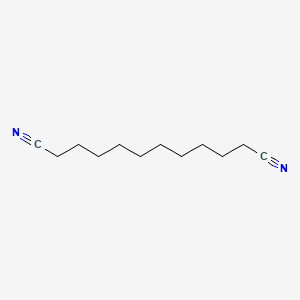

Dodecanedinitrile

Description

Historical Trajectories in Dodecanedinitrile Chemistry Research

The history of chemistry research, in general, spans from ancient practices like metallurgy and fermentation to the rigorous quantitative and theoretical approaches of the modern era wikipedia.orgchemistryviews.org. The study of organic chemistry, which includes compounds like this compound, gained significant traction in the 19th century with advancements in synthesis and structural understanding chemistryviews.org.

While specific historical milestones solely centered on this compound are not extensively documented in broad historical overviews of chemistry, its chemistry is intrinsically linked to the development of nitrile chemistry and the synthesis of long-chain aliphatic compounds. Early research in organic synthesis laid the groundwork for the methods used to prepare nitriles, including dehydration of amides, nucleophilic substitution with cyanide, and oxidation of primary amines organic-chemistry.orgorgsyn.org. The development of techniques for handling and reacting long-chain hydrocarbons was also crucial.

Research into the hydrogenation of nitriles to produce amines, a key transformation for this compound, has a history rooted in industrial chemistry taylorfrancis.com. Catalytic hydrogenation processes, utilizing various metal catalysts, have been developed and refined over time to control the selectivity towards primary, secondary, or tertiary amines taylorfrancis.com. This area of research, relevant to this compound's conversion to dodecylamine, has evolved with the investigation of different catalysts and reaction conditions taylorfrancis.com.

The broader context of historical chemical research, including the establishment of systematic nomenclature and the development of analytical techniques, has indirectly supported the study of this compound and its reactions wikipedia.org.

Significance of this compound in Contemporary Chemical Science

This compound holds significance in contemporary chemical science primarily as an intermediate in the synthesis of various organic compounds guidechem.comsolubilityofthings.com. Its structure makes it a valuable building block for molecules with longer carbon chains and specific functionalities.

One key area of significance is its use in the production of diamines, specifically 1,12-dodecanediamine, through the hydrogenation of the nitrile groups taylorfrancis.com. These diamines are important monomers in the production of polyamides (nylons) and other polymers, contributing to the materials science industry. The ability to synthesize long-chain diamines from this compound is crucial for tailoring the properties of these polymers.

Furthermore, this compound can serve as a precursor for other dodecane-based compounds containing different functional groups, such as carboxylic acids or amides, through hydrolysis or other transformations of the nitrile functions solubilityofthings.com. These derivatives find applications in various fields, including surfactants, plasticizers, and potentially in the development of biologically active molecules solubilityofthings.com.

Research also explores the reactivity of the nitrile groups in this compound in various chemical transformations, contributing to the broader understanding of nitrile chemistry researchgate.net. For instance, studies on the reduction of nitriles, including dodecanenitrile (B1212230), using different reagents and catalytic systems contribute to the development of new synthetic methodologies acs.org.

In some instances, this compound has been identified as a volatile organic compound produced by microorganisms, suggesting potential roles in biological systems or as a natural product psecommunity.org. This highlights its occurrence and potential significance beyond purely synthetic chemistry.

Scope and Methodological Framework of the Research Review

The scope of this research review is strictly limited to the chemical compound this compound, focusing on its historical research trajectories, its current significance in chemical science, and the methodologies employed in its study. The review aims to synthesize information regarding its synthesis, reactions, and applications as reported in the scientific literature.

The methodological framework for this review involved searching and analyzing peer-reviewed scientific literature and authoritative chemical databases. The search focused on identifying research articles, reviews, and chemical data specifically pertaining to this compound. Excluded from this review are studies focusing on safety profiles, toxicology, dosage, administration, or adverse effects. Content from specific commercial websites (benchchem.com, smolecule.com, vulcanchem.com) was also excluded.

The information gathered was analyzed to identify recurring themes, key reactions, significant applications, and historical context related to this compound. The review structure is based entirely on the provided outline, ensuring that only information relevant to the specified sections is included. Methodologies discussed are those reported in the context of studying this compound's chemical properties and transformations, such as various synthetic routes and analytical techniques used for characterization. Reviews of chemical literature, such as systematic or scoping reviews, provide frameworks for comprehensively mapping research in a specific area aje.comnih.govresearchgate.net. While this review is not a formal systematic review, it adopts a structured approach to surveying the available information on this compound within the defined scope.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQYXBDAZWIFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC#N)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196513 | |

| Record name | Dodecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-66-2 | |

| Record name | Dodecanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanedinitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KEQ6AXV7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Dodecanedinitrile

Fundamental Reaction Pathways of Dinitriles

The nitrile functional group is analogous to the carbonyl group in its reactivity towards nucleophiles, although the reaction pathways can differ due to the presence of a triple bond and a nitrogen atom libretexts.orgucalgary.ca. Dinitriles, possessing two such groups, can undergo reactions at one or both termini, leading to a diverse range of products.

Nucleophilic Additions and Substitutions Involving Nitrile Groups

Nitriles readily undergo nucleophilic addition reactions at the electrophilic carbon of the C≡N bond. This is a fundamental reaction pathway for nitriles and is similar to the addition of nucleophiles to carbonyl compounds libretexts.orgucalgary.ca. The addition of a nucleophile to the nitrile carbon results in the formation of an sp²-hybridized imine anion intermediate libretexts.org.

Strong nucleophiles, particularly anionic ones, can directly add to the C≡N bond to form an imine salt intermediate, which can then be protonated upon work-up with dilute acid ucalgary.ca. Organometallic reagents, such as Grignard reagents and organolithium reagents, also undergo nucleophilic addition to nitriles, forming intermediate imine anions that are hydrolyzed to ketones during aqueous work-up libretexts.org. Hydride reduction of nitriles, for example, with LiAlH₄, involves two sequential nucleophilic additions of hydride to the electrophilic carbon, ultimately yielding a primary amine after aqueous work-up libretexts.orglibretexts.org. Milder reducing agents like DIBAL-H can lead to the formation of aldehydes after hydrolysis of the imine intermediate libretexts.org.

While nucleophilic addition is a characteristic reaction of the nitrile group itself, nucleophilic substitution can be involved in the synthesis of nitriles. For instance, nitriles can be prepared by the S₂ reaction of cyanide ions with primary or secondary alkyl halides, where the cyanide ion acts as a nucleophile substituting the halogen libretexts.orgchemguide.co.ukchemistrysteps.comchemistrystudent.comsavemyexams.comyoutube.com.

Hydrolysis and Derivatization Reactions of Dinitriles

One of the most synthetically useful reactions of nitriles is hydrolysis, which can convert the nitrile group sequentially into an amide and then a carboxylic acid libretexts.orglibretexts.orgchemistrysteps.comopenstax.org. This reaction can be catalyzed by either acidic or basic aqueous solutions libretexts.orgchemistrysteps.comopenstax.org.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, adding to the polar C≡N bond to form an imine anion libretexts.org. This intermediate is then protonated to a hydroxy imine, which tautomerizes to the corresponding amide libretexts.org. Acid-catalyzed hydrolysis begins with protonation of the nitrogen, activating the carbon for nucleophilic attack by water, forming an imidic acid intermediate that tautomerizes to the amide chemistrysteps.com. The amide can then undergo further hydrolysis to the carboxylic acid libretexts.orgchemistrysteps.com.

For dinitriles like dodecanedinitrile, selective hydrolysis of one nitrile group to a cyanocarboxylic acid is of significant synthetic interest journals.co.zathieme-connect.com. Chemical hydrolysis of dinitriles often lacks selectivity, making enzymatic methods particularly valuable thieme-connect.com. For example, a nitrilase enzyme from Arabidopsis thaliana has been shown to selectively hydrolyze aliphatic α,ω-dinitriles to ω-cyanocarboxylic acids thieme-connect.comthieme-connect.com. The selectivity and conversion rate of this enzymatic hydrolysis can depend on the chain length of the dinitrile thieme-connect.comthieme-connect.com. Studies have shown that for dinitriles with up to 6 carbon atoms between the nitrile groups, the cyanocarboxylic acid is the primary product, even at complete conversion thieme-connect.com.

Interactive Table 1: Enzymatic Hydrolysis of α,ω-Dinitriles by Arabidopsis thaliana Nitrilase thieme-connect.com

| Dinitrile (n = number of carbons between CN groups) | Conversion Rate | Selectivity to ω-Cyanocarboxylic Acid | Diacid Formation |

| Malononitrile (B47326) (n=1) | Moderate | High | <1% at 100% conversion |

| Succinonitrile (n=2) | Moderate | High | <1% at 100% conversion |

| Glutaronitrile (n=3) | Moderate | High | <1% at 100% conversion |

| Adiponitrile (B1665535) (n=4) | Quick | High | <1% at 100% conversion |

| Pimelonitrile (n=5) | Very Quick | High (up to 73% conversion) | <1% at 73% conversion |

| Octanedinitrile (n=6) | Very Quick | High | Data not explicitly provided for diacid at 100% conversion, but high selectivity to monoacid is indicated. |

Derivatization reactions involving nitriles can also be employed to modify their properties or prepare them for analysis. For instance, malononitrile has been used as a derivatizing reagent for oligosaccharides to enhance their detection by mass spectrometry nih.gov. While this compound itself can be a product of synthesis, its nitrile groups can be further derivatized.

Polymerization Mechanisms Involving this compound

Nitriles, including dinitriles, can participate in polymerization reactions. The presence of two nitrile groups in this compound makes it a potential monomer for forming polymeric structures. Polymerization reactions are broadly classified into chain-growth and step-growth mechanisms wikipedia.org.

Chain-Growth and Step-Growth Polymerizations Initiated by Dinitriles

Chain-growth polymerization involves the addition of monomers to a growing polymer chain with an active center (radical, anion, or cation) wikipedia.orglibretexts.org. While monomers with electron-withdrawing groups like nitriles can be suitable for anionic chain-growth polymerization libretexts.orgmsu.edulibretexts.org, dinitriles are more commonly associated with mechanisms that lead to step-growth polymers or act as initiators or components in specific polymerization systems.

Step-growth polymerization, in contrast, involves the reaction between functional groups of monomers to form dimers, then trimers, oligomers, and eventually long chains wikipedia.orgwikipedia.org. High molecular weight polymers are achieved at high reaction conversion in step-growth polymerization wikipedia.org. Many naturally occurring and synthetic polymers, such as polyamides and polyesters, are formed via step-growth mechanisms wikipedia.org. While the direct self-polymerization of simple aliphatic dinitriles like this compound through a simple addition mechanism might be limited, dinitriles can participate in step-growth polymerization by reacting with co-monomers possessing complementary functional groups.

Some studies have investigated the polymerization of aromatic nitriles, often at high temperatures and in the presence of catalysts, to form materials containing triazine rings google.com. While this is specific to aromatic systems, it demonstrates the potential for nitrile groups to undergo self-reaction or catalyzed reactions leading to polymeric structures under certain conditions.

Dinitriles can also act as initiators or co-monomers in various polymerization processes. For example, succinic acid dinitrile has been mentioned in the context of initiating the polymerization of methyl methacrylate (B99206) researchgate.net.

Copolymerization Studies with this compound as a Monomer

Copolymerization involves the polymerization of two or more different monomers libretexts.org. This compound, with its two reactive nitrile groups and flexible aliphatic chain, can potentially be copolymerized with other monomers to synthesize polymers with tailored properties.

While specific detailed studies on the copolymerization of this compound were not extensively found in the immediate search results, the general principles of copolymerization involving nitriles can be considered. Monomers containing nitrile groups, such as acrylonitrile (B1666552), are commonly used in copolymerization to impart specific characteristics like increased glass transition temperature (Tg) or improved resistance to oils and solvents msu.eduaec.edu.inlu.se. For instance, acrylonitrile is a component in copolymers like Styrene-Butadiene Rubber (SBR) and Nitrile Rubber (Buna-N) msu.edulibretexts.orgaec.edu.in. The nitrile group's polarity influences the copolymerization behavior and the properties of the resulting polymer.

The long aliphatic chain in this compound would likely contribute flexibility and potentially affect the thermal and mechanical properties of a copolymer. Copolymerization studies involving this compound would likely explore reactions with monomers capable of reacting with the nitrile groups or monomers that can be incorporated into a polymer backbone alongside this compound units through various polymerization mechanisms.

Advanced Functionalization Strategies for this compound Derivatives

The nitrile groups in this compound and its derivatives offer multiple avenues for advanced functionalization, allowing for the introduction of various chemical functionalities and the creation of more complex molecular architectures.

Beyond basic hydrolysis and reduction, nitrile groups can be transformed through reactions such as the Ritter reaction, which converts nitriles into amides by reaction with a carbocation chemistrysteps.com.

Enzymatic methods provide highly selective routes for the functionalization of dinitriles. As mentioned earlier, nitrilases can selectively hydrolyze one nitrile group in a dinitrile, yielding a cyanocarboxylic acid journals.co.zathieme-connect.comthieme-connect.comcapes.gov.br. This selective transformation is difficult to achieve through traditional chemical methods thieme-connect.com. The resulting cyanocarboxylic acids retain a reactive nitrile group that can be further modified, while the newly formed carboxylic acid group can also undergo various reactions (e.g., esterification, amide formation).

The synthetic utility of dinitrile products, in general, has been demonstrated through diverse derivatization reactions, highlighting their potential in constructing nitrogen-rich molecular architectures nih.govdntb.gov.ua. This suggests that this compound, as a dinitrile, can serve as a versatile building block for synthesizing a range of functional molecules and materials.

Advanced functionalization strategies might involve:

Selective reduction: Reducing one nitrile group to an amine while leaving the other intact.

Reactions with organometallic reagents: Utilizing Grignard or organolithium reagents to form ketones or other carbonyl derivatives at one or both nitrile positions libretexts.org.

Cyclization reactions: Intramolecular reactions involving the nitrile groups and other functionalities present in a this compound derivative.

Click chemistry: Incorporating alkyne or azide (B81097) functionalities adjacent to the nitrile groups to enable efficient coupling reactions.

Biocatalytic transformations: Utilizing enzymes beyond nitrilases to achieve highly specific modifications of the nitrile or the aliphatic chain.

The long aliphatic chain of this compound also presents opportunities for functionalization, such as oxidation, halogenation, or the introduction of unsaturation, which could further expand the range of achievable derivatives and their applications.

Interactive Table 2: Common Transformations of Nitrile Groups

| Reaction Type | Reagents/Conditions | Product Class | Relevance to Dinitriles |

| Nucleophilic Addition | Various nucleophiles (hydrides, organometallics, etc.) | Imines, Amines, Ketones, Aldehydes | Occurs at each nitrile group; potential for selective reaction. |

| Hydrolysis | Acidic or basic aqueous solution | Amides, Carboxylic Acids | Can be selective to form cyanocarboxylic acids (enzymatic). |

| Reduction | Reducing agents (e.g., LiAlH₄, DIBAL-H) | Amines, Aldehydes | Can be controlled to yield amino-nitriles or diamines. |

| Ritter Reaction | Carbocation source, acid | Amides | Transformation of one or both nitrile groups. |

| Nucleophilic Substitution | Cyanide with alkyl halides (for synthesis) | Nitriles | Method for synthesizing nitriles/dinitriles. |

C-H Bond Functionalization and Specific Derivatization of the Dodecane (B42187) Chain

C-H bond functionalization is a powerful strategy in organic chemistry that allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-heteroatom bond. This approach offers significant advantages in terms of step economy and waste reduction compared to traditional methods that require pre-functionalization of molecules sigmaaldrich.comsigmaaldrich.com. While C-H functionalization of complex molecules is an area of intense research, applying this methodology selectively to the inert C-H bonds of saturated hydrocarbon chains, such as the dodecane backbone in this compound, presents considerable challenges related to inertness and regioselectivity sigmaaldrich.commdpi.comnih.gov.

Directed C-H functionalization, which utilizes a directing group to bring the catalytic species into proximity with a specific C-H bond, is a common strategy to achieve selectivity, particularly for C(sp²)−H bonds or C(sp³)−H bonds near existing functional groups sigmaaldrich.comnih.govmt.com. However, achieving selective functionalization of the internal methylene (B1212753) C-H bonds within a long, unactivated alkyl chain like that of this compound without the aid of a directing group or specific activating conditions remains a significant challenge in the field of undirected C-H functionalization nih.gov.

Based on the available search results, dedicated research specifically focusing on the C-H bond functionalization and specific derivatization of the dodecane chain of this compound was not extensively detailed. While general principles of C-H functionalization are well-established, their direct application and reported outcomes for the precise modification of the saturated core of this compound were not prominently featured in the provided literature.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Understanding the kinetics and thermodynamics of chemical reactions involving this compound is essential for optimizing reaction conditions, predicting reaction outcomes, and elucidating reaction mechanisms. Kinetic studies provide information on reaction rates and how they are influenced by factors such as temperature, concentration, and catalysts. Thermodynamic studies, on the other hand, assess the feasibility and equilibrium of a reaction by evaluating parameters like Gibbs free energy, enthalpy, and entropy researchgate.netnih.gov.

One transformation of this compound for which some kinetic information is available from the search results is its hydrogenation to 1,12-diaminododecane (B1677605) researchgate.net. Studies on the hydrogenation of dinitriles, including this compound, over catalysts like Raney nickel have investigated reaction kinetics and selectivity researchgate.net. These studies indicate that the reaction of the dinitrile to the intermediate aminonitrile is highly selective researchgate.net. Kinetic models, such as those based on Langmuir-Hinshelwood mechanisms, can be employed to describe the reaction rates in such hydrogenation processes researchgate.net.

While the hydrogenation of this compound provides an example where kinetic aspects have been explored, comprehensive kinetic and thermodynamic studies specifically focused on a wide range of transformations involving this compound were not extensively detailed in the provided search results. Research in this area would typically involve measuring reaction rates under varying conditions, determining activation energies, and evaluating thermodynamic parameters to understand the energy landscape and spontaneity of the transformations.

General studies on reaction kinetics and thermodynamics involve methodologies such as monitoring reactant and product concentrations over time, applying kinetic models (e.g., pseudo-first-order, pseudo-second-order) to experimental data, and using techniques like differential scanning calorimetry (DSC) or van't Hoff analysis to determine thermodynamic parameters nih.govresearchgate.net. The application of these methods to this compound transformations would provide valuable insights into their reaction profiles.

Applications of Dodecanedinitrile in Advanced Materials and Chemical Synthesis

Dodecanedinitrile as a Precursor for Polymer Systems

Dinitriles, including this compound, are valuable precursors in the synthesis of a range of polymer systems. The nitrile functional groups can undergo various transformations, such as reduction or reaction with amines, to form diamines, which are key monomers for polyamides and polyimides. They can also participate in cycloaddition reactions or be hydrolyzed to carboxylic acids, opening pathways to polyesters and other functional polymers.

High-Performance Polymers and Resins Utilizing Dinitrile Units

High-performance polymers and resins are designed to exhibit exceptional mechanical, thermal, and chemical resistance properties, making them suitable for demanding applications in industries such as aerospace, automotive, and electronics. While the search results highlight other dinitriles like phthalonitriles as precursors for high-temperature resins with thermal degradation onset above 500°C, demonstrating the utility of dinitrile units in such materials, specific research detailing this compound's direct use in these exact high-temperature, high-performance resins was not prominently found in the provided snippets. specificpolymers.com However, the general principle of utilizing dinitrile functionalities for creating robust polymer networks through reactions like cyclotrimerization to form triazine rings or conversion to diamines for polycondensation reactions is well-established in polymer chemistry, suggesting a potential role for this compound in this area, perhaps in co-polymer systems or as a modifier. High-performance resins are characterized by high strength, temperature resistance, impact toughness, chemical resistance, fatigue resistance, and low flammability. ensinger-pc.com

Biomedical and Thermoresponsive Materials Derived from this compound

Thermoresponsive polymers are a class of "smart" materials that exhibit a change in their physical properties, such as solubility or volume, in response to temperature variations. mdpi.comresearchgate.net These materials have garnered significant interest for biomedical applications, including drug delivery, tissue engineering, and gene delivery. mdpi.comresearchgate.netrsc.org While poly(N-isopropylacrylamide) (PNIPAAm) and its derivatives are among the most studied thermoresponsive polymers, the incorporation of other monomers can tune their properties. mdpi.com The provided search results discuss thermoresponsive polymer gels for drug loading and storage, targeted therapy, controlled drug release, and as scaffolding materials in tissue engineering. mdpi.comnih.gov They also mention biodegradable thermoresponsive gels with intrinsic antioxidant properties for therapeutic delivery. nih.gov Although the search results did not directly link this compound to the synthesis of thermoresponsive materials, aliphatic dinitriles like this compound can be converted to diamines or diols, which could potentially be incorporated into the backbones of polymers to influence their thermal behavior and potentially introduce biodegradability or biocompatibility, depending on the co-monomers used. The development of thermoresponsive polymers often involves controlling the balance between hydrophilic and hydrophobic interactions within the polymer chain.

The use of polymers in biomedical applications is broad, encompassing drug delivery systems, tissue engineering scaffolds, and medical devices. mdpi.comrsc.orgnih.gov The biocompatibility and biodegradability of the resulting polymers are crucial considerations for these applications. While the search results highlight various polymers used in biomedical contexts, a specific application of this compound-derived materials in this domain was not explicitly detailed. However, the potential to synthesize diamines or other functionalized monomers from this compound suggests its plausible use in creating polyamides, polyurethanes, or polyesters that could be designed for biomedical applications, provided the resulting materials exhibit the necessary biocompatibility and desired degradation profiles.

Polymeric Surfactants and Plasticizers Synthesized from Dinitriles

Polymeric surfactants and plasticizers are important additives used to modify the properties of polymer systems. Polymeric plasticizers, often high molecular weight polyesters, are known for their low volatility, solvent, oil, stain, fat, and migration resistance, particularly in plasticized PVC. researchgate.net They function by weakening the secondary valence forces between polymer chains, thereby decreasing the glass transition temperature and increasing flexibility. lanxess.com Polymeric surfactants, on the other hand, play a vital role in formulation stability by acting as dispersants and emulsifiers, preventing particle aggregation. crodaagriculture.com They offer advantages over monomeric surfactants due to superior steric stabilization provided by their polymer chains. crodaagriculture.com

While the search results discuss polymeric plasticizers derived from dibasic acids and glycols researchgate.net and polymeric surfactants based on various chemistries like EO/PO block copolymers and acrylic/styrene copolymers crodaagriculture.com, a direct link to this compound as a precursor for these specific types of polymeric surfactants or plasticizers was not found. However, the conversion of this compound to dodecanedioic acid or dodecanediamine could potentially lead to monomers usable in the synthesis of polyesters or polyamides that might function as polymeric plasticizers or components of polymeric surfactants. The long aliphatic chain of this compound could contribute hydrophobic character, which is essential for both plasticizers and surfactants.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. wikipedia.orguclouvain.be These interactions, such as hydrogen bonding, metal coordination, π-π stacking, and host-guest interactions, are weaker and more reversible than covalent bonds, enabling the formation of complex, ordered structures through self-assembly. wikipedia.orguclouvain.bemdpi.comwikipedia.orgwiley-vch.de

Molecular Recognition and Host-Guest Systems Incorporating Nitrile Moieties

Molecular recognition, a key concept in supramolecular chemistry, involves the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. wikipedia.orguclouvain.benumberanalytics.comwikipedia.org This process is fundamental to many biological processes and is utilized in the design of new materials. wikipedia.orgwikipedia.org Host-guest chemistry describes the complexes formed by this specific binding. numberanalytics.comwikipedia.org

Nitrile moieties can participate in various non-covalent interactions, including dipole-dipole interactions and potentially weak hydrogen bonding, depending on the environment and the presence of suitable donors. While the search results did not provide specific examples of this compound being directly incorporated into host-guest systems for molecular recognition, the terminal nitrile groups could potentially serve as interaction sites for certain host molecules, particularly those capable of engaging with polar groups or acting as Lewis acids. The linear aliphatic chain could also play a role in hydrophobic interactions within a host cavity. The field of molecular recognition has historically involved molecules like crown ethers and cryptands for binding metal ions, and the principles extend to recognition of various molecular species. numberanalytics.com

Supramolecular Polymers and Assemblies Based on this compound Interactions

Supramolecular polymers are formed by the reversible self-assembly of monomeric units linked by non-covalent interactions. mdpi.comwikipedia.orgwiley-vch.denih.gov These polymers can exhibit dynamic behavior and unique properties not seen in traditional covalent polymers. wikipedia.orgnih.gov The self-assembly process can lead to ordered structures, including one-dimensional fiber-like assemblies and more complex three-dimensional networks. mdpi.comnih.gov

Research has shown that 1,12-dodecanedinitrile can be used in the self-assembly of interpenetrating diamondoid networks with silver(I) salts. researchgate.nettandfonline.com This demonstrates the ability of this compound to act as a building block in the formation of extended supramolecular structures directed by coordination interactions with metal ions. The nitrile groups can coordinate to metal centers, facilitating the formation of ordered assemblies. This specific example highlights the role of this compound in creating complex supramolecular architectures through metal-ligand coordination, a significant type of non-covalent interaction utilized in supramolecular polymerization and assembly. mdpi.comwiley-vch.de The self-assembly of such structures is driven by the specific interactions between the dinitrile molecules and the metal ions.

The formation of supramolecular polymers and assemblies is influenced by the strength and directionality of the non-covalent interactions between the monomeric units. wikipedia.orgwiley-vch.de this compound, with its two terminal nitrile groups, can act as a ditopic ligand or synthon, capable of participating in interactions that lead to the formation of linear or network-like supramolecular structures.

Data Tables

While specific quantitative data directly linking this compound to the performance characteristics within each sub-section was limited in the search results, the following table summarizes some general properties of dodecanenitrile (B1212230) (a related compound with one nitrile group, PubChem CID 17092) and this compound (PubChem CID 78301) as found in PubChem, which are relevant to their potential use as precursors and in supramolecular chemistry.

| Property | Dodecanenitrile (CID 17092) | This compound (CID 78301) | Source |

| Molecular Formula | C₁₂H₂₃N | C₁₂H₂₀N₂ | nih.govuni.luuni.lu |

| Molecular Weight | 181.32 g/mol | 192.16264 Da (Monoisotopic) | nih.govuni.lu |

| XLogP (predicted) | 4.7 | 2.8 | uni.luuni.lu |

| PubChem CID | 17092 | 78301 | nih.govuni.luuni.lu |

Note: Interactive data tables are simulated here using Markdown format.

Detailed Research Findings

The self-assembly of 1,12-dodecanedinitrile with silver(I) salts has been shown to yield three novel interpenetrating diamondoid networks. researchgate.nettandfonline.com This highlights the ability of this compound to form complex supramolecular structures through coordination interactions.

The use of dinitrile units in high-temperature resins, such as phthalonitriles, demonstrates the potential for incorporating nitrile functionalities into high-performance polymer backbones, although specific data for this compound in this context was not found. specificpolymers.com

Thermoresponsive polymers are being explored for biomedical applications like drug delivery and tissue engineering, with research focusing on tuning properties through monomer selection. mdpi.comrsc.orgnih.gov While this compound wasn't explicitly mentioned, its derivatives could potentially serve as monomers in such systems.

Polymeric plasticizers and surfactants utilize monomers with specific hydrophobic and hydrophilic characteristics; the long aliphatic chain of this compound could contribute to the hydrophobic portion of such molecules if converted to appropriate derivatives. researchgate.netcrodaagriculture.com

Catalysis within Supramolecular Frameworks Involving Nitrile Ligands

Nitrile ligands are known to participate in the construction of coordination complexes and supramolecular frameworks, including Metal-Organic Frameworks (MOFs). These structures are of significant interest in catalysis due to their well-defined porous architectures and tunable properties. Research has shown that 1,12-dodecanedinitrile can be utilized in the self-assembly with metal salts, specifically silver(I) salts, to form novel interpenetrating diamondoid networks sci-hub.seresearchgate.net. For instance, the reaction of 1,12-dodecanedinitrile with silver(I) salts has led to the formation of structures such as [Ag(1,12-dodecanedinitrile)₂]NO₃, which are described as network solids or coordination polymers davuniversity.org. While the search results confirm the ability of this compound to act as a ligand in forming these supramolecular structures, direct information detailing its specific catalytic activity within these frameworks was not explicitly found. However, the formation of such well-defined coordination polymers and MOFs with nitrile ligands opens avenues for exploring their potential applications in various catalytic processes, leveraging the inherent properties of the framework and the coordinated metal centers.

Contributions to Organic Synthesis and Fine Chemicals

This compound plays a valuable role in organic synthesis as a reactive intermediate and building block for the production of various compounds, including fine chemicals. It can be synthesized from precursors such as 1,12-dodecanedioic acid archive.org. A notable application is its conversion to 1,12-diaminododecane (B1677605) through catalytic hydrogenation lookchem.comsmolecule.comchemicalbook.com. This reaction highlights the utility of the nitrile groups in undergoing reduction to form primary amines. Furthermore, this compound has been identified as a preferred dinitrile substrate in processes for the selective reductive hydrolysis of nitriles to form diols google.com. This demonstrates its participation in reactions that selectively transform nitrile functionalities into other valuable groups. The versatility of this compound in these reactions underscores its importance in the synthesis of longer-chain aliphatic compounds with different functional groups.

Synthesis of Heterocyclic Compounds Utilizing Dinitrile Building Blocks

Dinitriles, including this compound, can serve as building blocks for the synthesis of various heterocyclic compounds. A specific example involves the use of this compound in the preparation of tetrazole derivatives uni-oldenburg.deresearchgate.net. The reaction of this compound with sodium azide (B81097) and triethylamine (B128534) hydrochloride has been shown to yield 5-[10-(1H-Tetrazol-5-yl)decyl]-1H-tetrazole, a compound featuring two tetrazole rings linked by a decyl chain derived from the dinitrile uni-oldenburg.deresearchgate.net. This synthesis demonstrates how the nitrile groups of this compound can be transformed into heterocyclic rings, contributing to the diverse library of organic molecules. This application highlights the potential of this compound as a precursor for creating complex molecular architectures incorporating nitrogen-containing heterocycles.

Pharmaceutical and Agrochemical Intermediates from this compound

This compound and its derivatives are relevant as intermediates in the production of pharmaceuticals and agrochemicals keyingchem.comechemi.com. As mentioned earlier, the catalytic hydrogenation of this compound yields 1,12-diaminododecane lookchem.comsmolecule.comchemicalbook.com. This diamine is a key intermediate in the synthesis of various medicinal drugs smolecule.comchemicalbook.com. While specific examples of pharmaceuticals or agrochemicals directly synthesized from this compound as a sole intermediate were not extensively detailed in the search results, its established conversion to valuable diamines and its classification as a pharmaceutical intermediate underscore its potential in these industries keyingchem.comechemi.com. The incorporation of the dodecane (B42187) chain and the reactive nitrile (or subsequently amine) functionalities provides a scaffold for building larger, more complex molecules relevant to pharmaceutical and agrochemical applications.

Future Directions in Material Science Innovation with this compound

The application of this compound in the formation of supramolecular networks and coordination polymers with metal ions represents a significant area for future innovation in material science sci-hub.seresearchgate.netdavuniversity.org. These materials, such as MOFs, are being actively researched for diverse applications including gas storage, separation, and catalysis. The ability of this compound to form well-defined porous structures with metal centers suggests its potential in designing novel functional materials with tailored properties. Furthermore, this compound has been identified as a product of the pyrolysis of certain polymers found in waste electrical and electronic equipment researchgate.netresearchgate.net. This indicates a potential future direction in resource recovery and the circular economy, where this compound obtained from waste streams could be utilized as a valuable monomer or intermediate for synthesizing new polymers or materials. Its mention as a component in electrolytes for electrochemical devices also suggests potential applications in energy storage technologies google.com. Continued research into the coordination chemistry of this compound and its behavior in various material systems is likely to uncover further innovative applications.

Advanced Characterization and Analytical Methodologies for Dodecanedinitrile

Spectroscopic Techniques for Structural Elucidation of Dodecanedinitrile and its Derivatives

Spectroscopic methods are fundamental in determining the molecular structure and identifying functional groups within this compound and related compounds. Techniques such as NMR, MS, IR, Raman, and XRD offer unique insights into the molecular architecture and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Nitrile Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including nitriles. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule. For nitriles, the protons on carbons adjacent to the nitrile group typically absorb in the 2-3 ppm region in the ¹H NMR spectrum. This slight deshielding is attributed to the electronegativity of the sp-hybridized nitrile carbon. libretexts.orglibretexts.org The nitrile carbon itself (C≡N) resonates in the 115-130 ppm range in the ¹³C NMR spectrum. libretexts.orglibretexts.orgpressbooks.pubfiveable.me This chemical shift is distinct from that of carbonyl carbons, which appear further downfield (160-220 ppm). libretexts.org

Studies on dodecanenitrile (B1212230) (a related compound with a single nitrile group) show characteristic signals in its ¹H and ¹³C NMR spectra. orgsyn.orgorgsyn.org While specific detailed NMR data for this compound (with two nitrile groups) were not extensively found in the immediate search results, the general principles of nitrile characterization by NMR apply. The chemical shifts and coupling patterns observed in the NMR spectra of this compound would provide information about the aliphatic chain and the environment of the carbons and hydrogens near the two nitrile functionalities. For instance, the methylene (B1212753) protons adjacent to the nitrile groups would be expected to show distinct signals compared to the internal methylene protons of the dodecane (B42187) chain.

Research on other nitriles and long-chain compounds demonstrates the utility of NMR in confirming structures and assessing purity. researchgate.netrsc.orgresearchgate.net The integration of peak areas in ¹H NMR allows for the determination of the relative number of protons in different environments, while the number of signals in ¹³C NMR indicates the number of unique carbon atoms.

Mass Spectrometry (MS and MS-MS) for Identification and Purity Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For organic nitriles, the molecular ion (M⁺) peak can sometimes be weak or absent in electron ionization (EI) mass spectra. libretexts.orgucalgary.ca However, a characteristic M-1 peak, resulting from the loss of an alpha-hydrogen, is often observed. libretexts.orgucalgary.ca

For this compound (C₁₂H₂₀N₂), the molecular weight is approximately 192.30 g/mol . uni.lunist.gov Electron ionization mass spectra of this compound show a molecular ion peak at m/z 192. nist.gov Fragmentation patterns in MS can provide further structural confirmation. For example, cleavage of bonds in the aliphatic chain would lead to characteristic fragment ions, the masses of which can help deduce the structure of the dinitrile.

Tandem Mass Spectrometry (MS-MS) can provide more detailed structural information by fragmenting selected ions from the initial mass spectrum. This allows for the analysis of specific ions and the generation of more complex fragmentation data, aiding in the definitive identification of this compound and its potential impurities or derivatives. Predicted collision cross-section values for this compound and its adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻) are available, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Mass spectrometry is also used for purity analysis by detecting and identifying impurities based on their unique mass-to-charge ratios and fragmentation patterns. leeder-analytical.com GC-MS, which couples gas chromatography with mass spectrometry, is particularly useful for analyzing volatile nitriles and identifying components in mixtures. nih.govlaballiance.com.mychromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The nitrile group (C≡N) exhibits a strong and characteristic stretching absorption in the IR spectrum. For saturated nitriles, this peak typically appears in the range of 2240-2260 cm⁻¹. libretexts.orglibretexts.orgfiveable.mespectroscopyonline.com This region of the spectrum is relatively free from absorptions of other common functional groups, making IR spectroscopy highly diagnostic for the presence of a nitrile group. libretexts.orglibretexts.orgpressbooks.pubspectroscopyonline.com

Raman spectroscopy also provides information about molecular vibrations, and the C≡N stretch is typically observed in the Raman spectrum as well. uc.eduosti.govrsc.org While both techniques probe molecular vibrations, they have different selection rules, meaning some vibrations are strong in IR but weak in Raman, and vice versa. The C≡N stretch is generally strong in both, although its relative intensity can vary. researchgate.net Raman spectroscopy can be particularly useful for studying the C≡C and C=C bonds, which are often weak in IR. acs.org

Specific IR and Raman spectral data for dodecanenitrile have been reported, showing the characteristic C≡N stretching band. guidechem.comrsc.orgguidechem.comchemicalbook.com For this compound, the presence of two nitrile groups would result in similar characteristic absorptions in the IR and Raman spectra, confirming the presence of the dinitrile functionality. These techniques can also be used to identify other functional groups or impurities in the sample.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray Diffraction (XRD) and crystallography are techniques used to determine the solid-state structure of crystalline compounds. XRD provides information about the crystal lattice, unit cell dimensions, and the arrangement of molecules within the crystal. X-ray crystallography can provide a detailed three-dimensional structure of the molecule, including bond lengths, bond angles, and molecular conformation.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of purity and the analysis of complex samples. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Nitrile Analysis

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds, including nitriles. chromatographyonline.comgcms.czastm.orgacs.org In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds in the mixture separate based on their boiling points and their affinity for the stationary phase.

GC is particularly useful for analyzing the purity of this compound and for identifying and quantifying volatile impurities. astm.orgacs.org Different stationary phases can be used to optimize the separation of specific nitriles. gcms.czacs.org For example, both polar and non-polar columns have been employed for the separation of various nitriles. acs.org

The retention time of a compound in a specific GC method is a characteristic property that can be used for identification by comparison with authentic standards. oup.com Coupling GC with mass spectrometry (GC-MS) provides a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS, allowing for the separation and identification of individual components in complex mixtures containing this compound. nih.govlaballiance.com.mychromatographyonline.com

Studies have utilized GC-MS for the analysis of nitriles in various matrices, including the identification of dodecanenitrile as a pyrolysis product. laballiance.com.my While specific GC conditions and retention data for this compound were not extensively detailed in the immediate search results, the general applicability of GC for the analysis of long-chain nitriles is well-established.

Interactive Table: Spectroscopic and Chromatographic Techniques for Nitrile Characterization

| Technique | Information Provided | Application to this compound |

| Spectroscopy | ||

| ¹H NMR | Proton environment, connectivity | Characterization of aliphatic chain and protons near nitrile groups |

| ¹³C NMR | Carbon environment, functional groups | Identification of nitrile carbons and aliphatic carbons |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular weight confirmation, structural fragments |

| MS-MS | Fragmentation of selected ions | Detailed structural elucidation, impurity analysis |

| Infrared (IR) | Functional groups, vibrational modes | Identification of C≡N stretch and other functional groups |

| Raman Spectroscopy | Functional groups, vibrational modes | Identification of C≡N stretch and other functional groups |

| X-ray Diffraction (XRD) | Crystal lattice, unit cell | Determination of solid-state structure (if crystalline) |

| Crystallography | 3D molecular structure, packing | Detailed structural analysis in crystalline form |

| Chromatography | ||

| Gas Chromatography (GC) | Separation of volatile compounds, purity | Purity assessment, separation of volatile impurities |

| GC-MS | Separation and identification of components | Analysis of mixtures, identification of impurities |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for separating, identifying, and quantifying components within complex mixtures. drawellanalytical.comopenaccessjournals.com The principle of HPLC relies on the differential affinities of sample molecules for a stationary phase and a mobile phase as they pass through a chromatographic column. drawellanalytical.comopenaccessjournals.com This differential migration leads to the separation of individual compounds. drawellanalytical.com

In the context of analyzing complex mixtures containing this compound, HPLC offers high resolution, accuracy, and efficiency. openaccessjournals.com The choice of stationary phase and mobile phase composition are critical factors in achieving effective separation. ijarsct.co.inlibretexts.org For reversed-phase HPLC, which is a common mode, the stationary phase is nonpolar, and a polar mobile phase is used. libretexts.org Adjusting the ratio of organic solvent to water, pH, and buffer concentration in the mobile phase can control the retention behavior of analytes. ijarsct.co.in

HPLC is particularly valuable for analyzing samples with higher molecular weight analytes or those that are non-volatile or thermally labile, making them less suitable for gas chromatography (GC) analysis. chromatographyonline.com When dealing with complex matrices such as food, environmental, or biological samples, careful sample preparation is essential to prevent damage to the HPLC column and ensure accurate analysis. chromatographyonline.com While the provided search results mention the analysis of other nitriles and complex mixtures using HPLC, specific detailed research findings on the HPLC analysis of this compound in complex mixtures were not extensively detailed. However, the general principles and capabilities of HPLC make it a suitable technique for such applications, allowing for the identification and quantification of this compound amidst other components. The flexibility of HPLC in coupling with various detectors, such as UV-visible, fluorescence, and mass spectrometry, further enhances its versatility and precision in analyzing a wide array of substances. openaccessjournals.com

Microscopic and Imaging Techniques for Material Characterization

Microscopic and imaging techniques are indispensable for visualizing the morphology, surface topography, and nanostructure of materials, including those that may incorporate or be derived from this compound. These methods provide visual and quantitative data at different scales, complementing spectroscopic and chromatographic analyses.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a mechanical imaging instrument that provides a highly magnified three-dimensional image of a surface by monitoring the motion of a sharp probe scanned across it. uni-wuerzburg.de AFM is capable of resolving features down to nanometer dimensions, including single atoms and molecules. uni-wuerzburg.de This makes it a powerful tool for investigating the surface topography of materials. uni-wuerzburg.deresearchgate.netmdpi.comnanoworld.com

AFM can be used to characterize surface roughness and obtain detailed 3D surface topography maps. mdpi.com Quantitative analysis of AFM images can provide metrics such as step height, tilt angle, and feature density, allowing for the comparison of different surfaces. nih.gov When applied to materials involving this compound, AFM can reveal details about the surface structure, uniformity of deposition, and the presence of pores or other topographical features. researchgate.net Sample preparation for AFM imaging requires a clean surface, as contamination layers can distort the image. uni-wuerzburg.de The choice of AFM probe is also important, particularly when characterizing soft materials, to ensure a good signal-to-noise ratio and avoid damaging the sample or the cantilever. nanoworld.com

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a high-energy electron beam to probe the surface of a solid sample, generating signals that provide information about the surface morphology, composition, and structure at the micro and nano scales. numberanalytics.comcovalentmetrology.com SEM offers high-resolution imaging of surface details and allows for the analysis of composition through techniques like energy-dispersive X-ray spectroscopy (EDX). numberanalytics.comnih.govsci-hub.se

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) utilizes an electron beam that passes through a very thin specimen to create an image, offering significantly higher resolution than light microscopy. rina.orgnanocomposix.com TEM is the preferred method for directly measuring nanoparticle size, grain size, size distribution, morphology, and internal nanostructure. rina.orgnanocomposix.com

TEM can provide detailed insights into the crystallographic structure and spatial arrangement of nanostructural constituents within a material. rina.orgresearchgate.net High-resolution TEM (HR-TEM) can reveal lattice structures and interplanar spacing at the atomic scale. researchgate.net TEM, often coupled with techniques like energy-dispersive X-ray spectroscopy (XEDS) or electron energy loss spectrometry (EELS), can also provide local chemical composition analysis with nanometer spatial resolution. rina.orgnih.gov For materials incorporating this compound, TEM can be used to examine the internal structure of particles, the morphology of thin films, and the dispersion of components at the nanoscale. researchgate.net While specific TEM studies on this compound itself are not detailed in the provided sources, the technique's capabilities are broadly applicable to understanding the nanostructure of various materials.

Emerging Analytical Approaches in Nitrile Chemistry Research

The field of analytical chemistry is continuously evolving, with new techniques and approaches emerging to provide deeper insights into chemical compounds and their behavior. In nitrile chemistry research, these emerging methods aim to enhance sensitivity, selectivity, and the ability to analyze complex systems or study reactions in situ.

Emerging analytical methods often focus on nanoscale chemical imaging, correlative studies combining multiple techniques, and operando characterization to study materials under realistic working conditions. oup.com Fluorescence microscopy techniques, for instance, can utilize probe molecules to visualize specific features or processes. oup.com Stimulated Raman Scattering (SRS) microscopy is another emerging technique that can provide enhanced Raman signals and, when used with nitrile or pyridine (B92270) probes, can offer information about active sites in materials like zeolites. oup.com

Miniaturization of analytical tools, such as mass spectrometers and microfluidic devices for assays, represents another significant trend, allowing for reduced sample and reagent consumption, increased portability, and potential for in-field analysis. acs.org Ion mobility separation coupled with mass spectrometry is an emerging tool that adds an extra dimension of separation based on the collisional cross-section of molecules, useful for analyzing complex mixtures. acs.org

While direct applications of these specific emerging techniques to this compound are not extensively detailed in the provided search results, the trends in analytical chemistry research, particularly those focused on enhanced sensitivity, spatial resolution, and in situ analysis, are relevant to advancing the understanding of this compound and its interactions in various chemical systems. Research into nitrile hydratases, for example, utilizes biochemical techniques like kinetic analysis, spectroscopy, and crystallography to understand the enzymatic conversion of nitriles, highlighting the use of advanced analytical approaches in related chemical areas. mines.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17092 |

The comprehensive understanding of a chemical compound like this compound necessitates the application of advanced characterization and analytical methodologies. These techniques provide crucial insights into its purity, composition, structure, and physical properties, especially when present in complex matrices or when examining materials derived from it.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for separating, identifying, and quantifying components within complex mixtures. drawellanalytical.comopenaccessjournals.com The principle of HPLC relies on the differential affinities of sample molecules for a stationary phase and a mobile phase as they pass through a chromatographic column. drawellanalytical.comopenaccessjournals.com This differential migration leads to the separation of individual compounds. drawellanalytical.com

In the context of analyzing complex mixtures containing this compound, HPLC offers high resolution, accuracy, and efficiency. openaccessjournals.com The choice of stationary phase and mobile phase composition are critical factors in achieving effective separation. ijarsct.co.inlibretexts.org For reversed-phase HPLC, which is a common mode, the stationary phase is nonpolar, and a polar mobile phase is used. libretexts.org Adjusting the ratio of organic solvent to water, pH, and buffer concentration in the mobile phase can control the retention behavior of analytes. ijarsct.co.in

HPLC is particularly valuable for analyzing samples with higher molecular weight analytes or those that are non-volatile or thermally labile, making them less suitable for gas chromatography (GC) analysis. chromatographyonline.com When dealing with complex matrices such as food, environmental, or biological samples, careful sample preparation is essential to prevent damage to the HPLC column and ensure accurate analysis. chromatographyonline.com While the provided search results mention the analysis of other nitriles and complex mixtures using HPLC, specific detailed research findings on the HPLC analysis of this compound in complex mixtures were not extensively detailed. However, the general principles and capabilities of HPLC make it a suitable technique for such applications, allowing for the identification and quantification of this compound amidst other components. The flexibility of HPLC in coupling with various detectors, such as UV-visible, fluorescence, and mass spectrometry, further enhances its versatility and precision in analyzing a wide array of substances. openaccessjournals.com

Microscopic and Imaging Techniques for Material Characterization

Microscopic and imaging techniques are indispensable for visualizing the morphology, surface topography, and nanostructure of materials, including those that may incorporate or be derived from this compound. These methods provide visual and quantitative data at different scales, complementing spectroscopic and chromatographic analyses.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a mechanical imaging instrument that provides a highly magnified three-dimensional image of a surface by monitoring the motion of a sharp probe scanned across it. uni-wuerzburg.de AFM is capable of resolving features down to nanometer dimensions, including single atoms and molecules. uni-wuerzburg.de This makes it a powerful tool for investigating the surface topography of materials. uni-wuerzburg.deresearchgate.netmdpi.comnanoworld.com

AFM can be used to characterize surface roughness and obtain detailed 3D surface topography maps. mdpi.com Quantitative analysis of AFM images can provide metrics such as step height, tilt angle, and feature density, allowing for the comparison of different surfaces. nih.gov When applied to materials involving this compound, AFM can reveal details about the surface structure, uniformity of deposition, and the presence of pores or other topographical features. researchgate.net Sample preparation for AFM imaging requires a clean surface, as contamination layers can distort the image. uni-wuerzburg.de The choice of AFM probe is also important, particularly when characterizing soft materials, to ensure a good signal-to-noise ratio and avoid damaging the sample or the cantilever. nanoworld.com

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a high-energy electron beam to probe the surface of a solid sample, generating signals that provide information about the surface morphology, composition, and structure at the micro and nano scales. numberanalytics.comcovalentmetrology.com SEM offers high-resolution imaging of surface details and allows for the analysis of composition through techniques like energy-dispersive X-ray spectroscopy (EDX). numberanalytics.comnih.govsci-hub.se

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) utilizes an electron beam that passes through a very thin specimen to create an image, offering significantly higher resolution than light microscopy. rina.orgnanocomposix.com TEM is the preferred method for directly measuring nanoparticle size, grain size, size distribution, morphology, and internal nanostructure. rina.orgnanocomposix.com

TEM can provide detailed insights into the crystallographic structure and spatial arrangement of nanostructural constituents within a material. rina.orgresearchgate.net High-resolution TEM (HR-TEM) can reveal lattice structures and interplanar spacing at the atomic scale. researchgate.net TEM, often coupled with techniques like energy-dispersive X-ray spectroscopy (XEDS) or electron energy loss spectrometry (EELS), can also provide local chemical composition analysis with nanometer spatial resolution. rina.orgnih.gov For materials incorporating this compound, TEM can be used to examine the internal structure of particles, the morphology of thin films, and the dispersion of components at the nanoscale. researchgate.net While specific TEM studies on this compound itself are not detailed in the provided sources, the technique's capabilities are broadly applicable to understanding the nanostructure of various materials.

Emerging Analytical Approaches in Nitrile Chemistry Research

The field of analytical chemistry is continuously evolving, with new techniques and approaches emerging to provide deeper insights into chemical compounds and their behavior. In nitrile chemistry research, these emerging methods aim to enhance sensitivity, selectivity, and the ability to analyze complex systems or study reactions in situ.

Emerging analytical methods often focus on nanoscale chemical imaging, correlative studies combining multiple techniques, and operando characterization to study materials under realistic working conditions. oup.com Fluorescence microscopy techniques, for instance, can utilize probe molecules to visualize specific features or processes. oup.com Stimulated Raman Scattering (SRS) microscopy is another emerging technique that can provide enhanced Raman signals and, when used with nitrile or pyridine probes, can offer information about active sites in materials like zeolites. oup.com

Miniaturization of analytical tools, such as mass spectrometers and microfluidic devices for assays, represents another significant trend, allowing for reduced sample and reagent consumption, increased portability, and potential for in-field analysis. acs.org Ion mobility separation coupled with mass spectrometry is an emerging tool that adds an extra dimension of separation based on the collisional cross-section of molecules, useful for analyzing complex mixtures. acs.org

While direct applications of these specific emerging techniques to this compound are not extensively detailed in the provided search results, the trends in analytical chemistry research, particularly those focused on enhanced sensitivity, spatial resolution, and in situ analysis, are relevant to advancing the understanding of this compound and its interactions in various chemical systems. Research into nitrile hydratases, for example, utilizes biochemical techniques like kinetic analysis, spectroscopy, and crystallography to understand the enzymatic conversion of nitriles, highlighting the use of advanced analytical approaches in related chemical areas. mines.edu

Computational Chemistry and Theoretical Studies on Dodecanedinitrile

Quantum Mechanical and Molecular Modeling Approaches for Dinitriles

Quantum mechanical and molecular modeling approaches are extensively used to investigate the electronic structure, stability, and interactions of dinitrile systems. These methods provide a theoretical framework for understanding chemical behavior without relying solely on experimental data. researchgate.netresearchgate.netresearchgate.netmdpi.com

Density Functional Theory (DFT) Calculations on Dodecanedinitrile Systems

Density Functional Theory (DFT) is a widely applied quantum mechanical method for studying the electronic structure and properties of molecules. researchgate.netmdpi.comacs.org DFT calculations can provide valuable information about the optimized geometry, electronic density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) of this compound. researchgate.netresearchgate.net These properties are crucial for understanding the molecule's reactivity and interactions. For dinitriles, DFT calculations have been used to analyze electronic properties, including HOMO and LUMO energy levels and energy gaps. researchgate.net The choice of appropriate functionals and basis sets is important for achieving accurate and efficient calculations. acs.orgresearchgate.net

While specific DFT studies solely focused on this compound were not extensively found in the search results, DFT has been broadly applied to other dinitriles to understand their electronic structure and reactivity. For instance, DFT calculations have been used to study the interaction of CO2 with dinitrile solvents, showing that CO2 adsorption is thermodynamically favorable and occurs preferably at the nitrile groups. acs.org DFT studies have also been employed to investigate the electronic excitation of polyynic dinitriles, demonstrating that optical excitation can lead to a shift in electronic structure. nih.gov

Ab Initio Methods and Molecular Dynamics Simulations of Dinitrile Reactivity

Ab initio methods, based on first principles without empirical parameters, are used to solve the electronic Schrödinger equation and predict various chemical properties. wikipedia.org These methods can provide highly accurate information about molecular structures, energies, and reaction pathways. wikipedia.org While computationally more expensive than DFT, ab initio methods are valuable for benchmarking and providing a deeper understanding of electronic behavior. wikipedia.org

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. acs.orgnih.govacs.org MD simulations can provide insights into the conformational dynamics, solvation properties, and interactions of dinitrile molecules in various environments. For example, MD simulations have been used to study dinitrile-based electrolytes for Li-ion batteries, investigating solvation properties and ion transport. acs.orgnih.gov These simulations can reveal how dinitrile molecules interact with ions and other solvent molecules, forming networked structures at higher concentrations. acs.orgnih.gov MD simulations can also be used to verify the stability of predicted molecular structures. researchgate.net

Combined ab initio and molecular dynamics approaches can be powerful for exploring complex chemical reactivity. osti.gov For instance, quantum chemical molecular dynamics simulations have been used to study the formation mechanism of metal phthalocyanines from phthalonitrile (B49051), revealing detailed reaction steps. osti.gov

Prediction of Reaction Mechanisms and Pathways Involving this compound

Computational methods, particularly DFT and ab initio calculations, are valuable tools for predicting reaction mechanisms and pathways involving this compound and other nitriles. researchgate.netmdpi.com By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the step-by-step process of a chemical transformation and identify the most favorable reaction routes. mdpi.comacs.org

Studies on other dinitriles demonstrate the utility of computational methods in this area. For example, DFT calculations have been used to investigate the mechanism of the Thorpe reaction, a cyclization reaction involving nitriles, proposing different reaction routes and identifying the rate-limiting step. mdpi.com Computational studies have also explored the formation routes of unsaturated dinitriles in extraterrestrial environments by investigating the reaction between cyano radicals and cyanoethene, using electronic structure calculations to determine the relevant potential energy surface and predict product branching ratios. acs.orgnih.gov These studies highlight the ability of computational methods to predict reaction outcomes and understand complex chemical processes.

While specific reaction mechanisms involving this compound were not detailed in the search results, the general applicability of DFT and ab initio methods to predict reaction pathways in nitrile chemistry is well-established. These methods can be applied to study reactions such as nucleophilic additions to the nitrile groups, reduction or oxidation reactions, or reactions involving the alkyl chain of this compound.

Structure-Activity Relationship (SAR) Studies for Dinitrile Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological or chemical activity. nih.govscirp.org Computational methods play a significant role in SAR studies by providing molecular descriptors and enabling the analysis of how structural modifications affect properties or activity. scirp.org